1-[(4-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with fluorophenyl, methanesulfonyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide: Characterized by the presence of fluorophenyl, methanesulfonyl, and phenylsulfanyl groups.
1-[(4-Chlorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group, in particular, may enhance the compound’s stability and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H25FN2O3S2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25FN2O3S2/c26-21-12-10-19(11-13-21)18-33(30,31)28-16-14-20(15-17-28)25(29)27-23-8-4-5-9-24(23)32-22-6-2-1-3-7-22/h1-13,20H,14-18H2,(H,27,29) |
InChI Key |
ODTANZMBBJKGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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